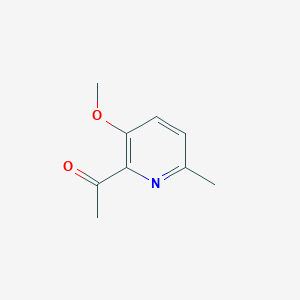

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Description

Overview of Pyridine-Containing Heterocycles in Synthetic and Medicinal Chemistry

The pyridine (B92270) ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. pharmaguideline.com This structural motif is of paramount importance in the fields of synthetic and medicinal chemistry, where it is often referred to as a "privileged scaffold". rsc.org Its prevalence is due to several key properties: the nitrogen atom can act as a hydrogen bond acceptor and a base, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.com The pyridine ring is present in a vast number of natural products, including alkaloids, and is a core component in many FDA-approved pharmaceuticals. rsc.orgnih.gov

The versatility of the pyridine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of a molecule. enpress-publisher.com Consequently, pyridine derivatives are integral to drugs with a wide range of therapeutic applications, including antituberculars (Isoniazid), antivirals (Atazanavir), antihistamines (Mepyramine), and anticancer agents (Imatinib). pharmaguideline.comrsc.orgnih.gov The continuous exploration of pyridine-based compounds underscores their enduring significance in the quest for novel and effective therapeutic agents. researchgate.netresearchgate.net

Strategic Importance of the Ethanone (B97240) Moiety in Molecular Design

The ethanone moiety, commonly known as the acetyl group (-COCH₃), is a simple yet powerful functional group in molecular design and organic synthesis. fiveable.mewikipedia.orgstudy.com It consists of a methyl group single-bonded to a carbonyl group. wikipedia.org This arrangement provides multiple avenues for chemical transformation, making it a strategically important "handle" for constructing more complex molecules. ichem.md

The carbonyl carbon of the ethanone group is electrophilic and susceptible to nucleophilic attack, allowing for reactions such as reduction to form alcohols or addition of organometallic reagents to create tertiary alcohols. The protons on the adjacent methyl group are acidic, facilitating deprotonation to form an enolate. This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and condensation reactions. Furthermore, the acetyl group is a key component in numerous biochemical pathways, most notably in the form of acetyl-CoA, highlighting its fundamental role in both chemistry and biology. fiveable.me In medicinal chemistry, the introduction of an acetyl group can modify a molecule's polarity and ability to cross biological membranes. wikipedia.org

Structural Context of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone within Pyridyl Ketone Chemistry

This compound belongs to the broad class of compounds known as pyridyl ketones, which are pyridines substituted with a ketone group. acs.org Specifically, it is a polysubstituted derivative of 2-acetylpyridine (B122185), the simplest pyridyl ketone where the acetyl group is attached at the C2 position, adjacent to the ring nitrogen. guidechem.comwikipedia.org

The structure of this compound is distinguished by its specific substitution pattern on the pyridine ring:

An ethanone (acetyl) group at the 2-position.

A methoxy (B1213986) group (-OCH₃) at the 3-position.

A methyl group (-CH₃) at the 6-position.

This arrangement of functional groups is significant. The placement of the acetyl group at the 2-position influences its chemical reactivity due to the proximity of the electronegative nitrogen atom. The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring and can influence its reactivity in electrophilic substitution reactions, although the pyridine ring is generally electron-deficient. pharmaguideline.com This specific combination of substituents makes this compound a distinct and functionalized building block within the larger family of pyridyl ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-one |

| CAS Number | 1256788-15-4 fluorochem.co.uk |

| Molecular Formula | C₉H₁₁NO₂ |

| Molar Mass | 165.19 g/mol |

| Canonical SMILES | COc1ccc(C)nc1C(C)=O |

| InChI Key | BQJGXCPMPMUISS-UHFFFAOYSA-N |

Research Objectives and Scope of Investigation for this compound

Currently, dedicated research literature focusing extensively on the biological activities or direct applications of this compound is limited. Therefore, the primary research objective associated with this compound is its use as a specialized chemical intermediate or building block in multi-step organic synthesis. The presence of three distinct and reactive functional groups—the ketone, the methoxy group, and the pyridine nucleus—offers multiple sites for synthetic modification.

The scope of investigation for a molecule such as this typically involves:

Synthetic Utility: Exploring its reactivity to create more complex molecular architectures. The ketone can be transformed into other functional groups, while the pyridine ring can be further functionalized.

Scaffold Development: Using it as a starting material for the synthesis of libraries of related compounds for screening in drug discovery or agrochemical research. Similar pyridyl ethanone structures serve as key intermediates in the synthesis of pharmaceuticals, such as the anti-inflammatory drug Etoricoxib, and fungicides. researchgate.netgoogle.comchemicalbook.com

Ligand Synthesis: The nitrogen of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate chelate system for coordinating with metal ions, making it a potential precursor for novel ligands and metal complexes. acs.org

In essence, the research value of this compound lies not in its final application, but in its potential as a versatile starting point for constructing more elaborate and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(12-3)9(10-6)7(2)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJGXCPMPMUISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methoxy 6 Methylpyridin 2 Yl Ethanone

Established Synthetic Pathways and Precursors

Traditional synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone often relies on foundational organic reactions and readily available precursors.

Acetylation Reactions of Substituted Pyridine (B92270) Derivatives

Acetylation of pyridine derivatives serves as a direct method for the introduction of an acetyl group onto the pyridine ring. This electrophilic substitution reaction is a fundamental process in organic synthesis. The specific regiochemistry of the acetylation is directed by the existing substituents on the pyridine ring, such as the methoxy (B1213986) and methyl groups in the precursor.

Utilization of 3-Methoxy-6-methylpyridine as a Starting Material

A common and direct precursor for the synthesis of the target compound is 3-methoxy-6-methylpyridine. This starting material already contains the core substituted pyridine structure. The synthetic challenge then lies in the regioselective introduction of the acetyl group at the C2 position of the pyridine ring. The methoxy and methyl groups on the ring influence the reactivity and orientation of the incoming electrophile.

Multi-step Synthetic Sequences for Complex Intermediate Formation

In some instances, the target molecule is assembled through a multi-step synthesis. libretexts.orgresearchgate.net This approach allows for the gradual construction of the molecule, providing greater control over the final structure. These sequences may involve the formation of several intermediate compounds before arriving at the final this compound structure. This method is particularly useful when direct acetylation is not feasible or yields undesirable isomers.

Novel Synthetic Approaches and Route Optimization

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of pyridyl ketones, including this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Ketones

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. acs.orgorganic-chemistry.orgnih.gov In the context of pyridyl ketone synthesis, these reactions can involve the coupling of a pyridine derivative with an acetylating agent. acs.orgorganic-chemistry.orgnih.gov For instance, a common strategy involves the reaction of an organoboron compound with a 2-pyridyl ester in the presence of a palladium catalyst. acs.orgorganic-chemistry.orgnih.gov The efficiency of this reaction is often enhanced by the coordinating effect of the pyridine nitrogen atom to the palladium center. organic-chemistry.org This methodology offers a versatile and functional group tolerant approach to a wide range of ketones under mild reaction conditions. acs.orgorganic-chemistry.orgnih.gov

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling for Ketone Synthesis

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium complex, such as Pd(OAc)2 with a phosphine (B1218219) ligand like PPh3. organic-chemistry.org |

| Reactants | 2-pyridyl esters and organoboron compounds are commonly used. acs.orgorganic-chemistry.orgnih.gov |

| Key Step | Coordination of the pyridine nitrogen to the palladium catalyst is crucial for an efficient reaction. organic-chemistry.org |

| Advantages | The reaction is compatible with various functional groups and proceeds under mild conditions. acs.orgorganic-chemistry.orgnih.gov |

Regioselective Synthesis and Positional Isomer Control

Achieving the desired regiochemistry is a critical aspect of synthesizing substituted pyridines. The challenge lies in controlling the position of the incoming acetyl group to exclusively form the this compound isomer. Various strategies have been developed to address this, including the use of directing groups and carefully selected reaction conditions. acs.orgacs.orgnih.gov For example, rhenium-catalyzed reactions have been explored for the regioselective synthesis of multisubstituted pyridine derivatives from β-enamino ketones and alkynes. acs.orgacs.orgnih.gov While not directly applied to the target compound in the provided sources, this illustrates the type of advanced methodologies being developed to achieve high regioselectivity in pyridine synthesis.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.orgnih.gov These principles influence every aspect of a synthesis, from the choice of materials to the generation of waste.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of chemical synthesis. In the context of pyridine synthesis, a variety of organic solvents are often employed. However, the principles of green chemistry encourage the use of safer, more environmentally benign solvents, or the elimination of solvents altogether. nih.gov The selection of a solvent involves balancing reaction performance with environmental impact. For instance, solvents like N,N-dimethylformamide (DMF) and dichloromethane, which have been used in related syntheses, are effective but pose environmental and health concerns. google.comgoogle.com Green chemistry promotes replacing such solvents with alternatives like water, ethanol, or renewable, bio-derived solvents such as Cyrene™ (dihydrolevoglucosenone). mdpi.com Minimizing solvent use through higher concentration reactions or solvent-free conditions is another key strategy. tandfonline.com

| Solvent | Typical Use in Pyridine Synthesis | Green Chemistry Considerations | Potential Alternatives |

|---|---|---|---|

| Toluene | Common reaction medium for cycloadditions. nih.gov | Volatile Organic Compound (VOC), derived from petroleum. | p-Cymene (bio-derived) mdpi.com |

| N,N-Dimethylformamide (DMF) | Used in cross-coupling reactions. google.com | High boiling point, reprotoxic, difficult to recycle. | Dimethyl carbonate (DMC), Ethyl lactate (B86563) mdpi.comresearchgate.net |

| Dichloromethane (DCM) | Used for extractions and chromatography. patsnap.com | Suspected carcinogen, environmentally persistent. | 2-Methyltetrahydrofuran (2-MeTHF) |

| Ethanol | Can be used as a reaction solvent. | Renewable, low toxicity, biodegradable. researchgate.net | N/A (Considered a green solvent) |

Catalyst Efficiency and Recyclability

Furthermore, the ability to recover and reuse a catalyst is critical for both economic and environmental sustainability. mdpi.com Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer straightforward separation and recycling. rsc.org Homogeneous catalysts, while often more selective, present greater challenges for recovery. Recent research focuses on developing catalysts that bridge this gap, such as nanocatalysts or catalysts immobilized on solid supports, which combine high activity with ease of recycling. acs.orgresearchgate.net For example, studies on related heterocyclic syntheses have demonstrated that catalysts can be recycled for multiple consecutive runs without a significant loss of activity. tandfonline.com

| Catalyst Type | Example | Role in Pyridine Synthesis | Recyclability Potential |

|---|---|---|---|

| Palladium-based | Pd(acac)₂ with Xantphos ligand | Cross-coupling reactions. google.com | Moderate; often requires complex extraction. |

| Copper-based | Copper(I) or (II) salts | Synergistic catalysis in condensation reactions, cycloadditions. nih.govorganic-chemistry.org | Good; can be supported on magnetic nanoparticles for easy recovery. researchgate.net |

| Cobalt-based | CoCl₂·6H₂O | Promotes Chichibabin-type pyridine synthesis. tandfonline.com | High; recoverable from aqueous filtrate and reusable for several cycles. tandfonline.com |

| Nickel-based | Raney Nickel | Hydrogenation steps. rsc.org | High; easily recovered by filtration. rsc.org |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchemrxiv.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. rsc.org

For a hypothetical synthesis of this compound, the atom economy would be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Many classical condensation reactions for pyridine synthesis, while effective, can have lower atom economy due to the formation of stoichiometric byproducts like water or salts. illinois.edu Modern synthetic methods, such as [4+2] cycloadditions or multicomponent reactions, are often designed to maximize atom economy by incorporating all or most of the reactant atoms into the final pyridine ring structure. nih.govresearchgate.net Evaluating the atom economy of different potential synthetic routes is a critical step in designing a greener process. researchgate.net

Mechanistic Insights into Compound Formation

Understanding the precise mechanism by which a molecule is formed is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This involves studying the reaction pathway, including any short-lived intermediates and the energetic barriers (transition states) that must be overcome.

Investigation of Reaction Intermediates and Transition States

While specific mechanistic studies for this compound are not widely published, insights can be drawn from general pyridine synthesis mechanisms. For example, a modular method for preparing highly substituted pyridines involves a cascade reaction that proceeds through a 3-azatriene intermediate. nih.gov In such a reaction, the key steps would be:

Formation of an Intermediate: A copper-catalyzed cross-coupling could generate a 3-azatriene species. nih.gov

Electrocyclization: This intermediate would then undergo a thermal 6π-electrocyclization to form a transient dihydropyridine. nih.gov The transition state for this step determines the stereochemical outcome.

Oxidation: Finally, a rapid oxidation step, often by air, leads to the aromatic pyridine product. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these pathways. rsc.org They allow for the calculation of the energies of intermediates and transition states, providing a detailed picture of the reaction coordinate and helping to explain observed regioselectivity and stereoselectivity. rsc.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative data about the reaction mechanism. By determining how the reaction rate changes with reactant concentrations, temperature, and catalyst loading, chemists can identify the rate-determining step and gain further insight into the mechanism. For the synthesis of this compound, kinetic analysis of key bond-forming steps would be invaluable for process optimization. For example, understanding the kinetics of a potential cross-coupling or cyclization step would allow for the fine-tuning of reaction parameters to maximize throughput and minimize reaction time, which are key considerations in both laboratory and industrial settings. Although specific kinetic data for this compound's synthesis is not available in the literature, such studies are a fundamental part of chemical process development.

Reactivity and Derivatization of 1 3 Methoxy 6 Methylpyridin 2 Yl Ethanone

Reactions at the Ethanone (B97240) Carbonyl Group

The ethanone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensations. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing effect of the adjacent pyridine (B92270) ring, makes it susceptible to attack by nucleophiles.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of 1-(3-methoxy-6-methylpyridin-2-yl)ethanone is expected to readily undergo nucleophilic addition and condensation reactions, analogous to other 2-acetylpyridine (B122185) derivatives. rsc.orglabflow.com These reactions are fundamental in constructing more complex molecular architectures.

One of the most common condensation reactions is the aldol (B89426) condensation. In the presence of a base, the methyl group of the ethanone can be deprotonated to form an enolate. This enolate can then react with various aldehydes and ketones. For instance, reaction with benzaldehydes can lead to the formation of chalcone-like structures, which are precursors to various heterocyclic compounds. rsc.org The reaction conditions can be tuned to favor either the initial aldol addition product or the fully condensed enone. labflow.com

| Reaction Type | Reagent/Conditions | Expected Product |

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH, Na2CO3) | α,β-Unsaturated ketone (chalcone analog) |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | 1,3-diaryl-2-propen-1-one derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-dicarbonyl compound |

This table presents expected reactions based on the known reactivity of similar compounds.

Reductions to Corresponding Alcohols

The carbonyl group of the ethanone can be selectively reduced to a secondary alcohol, 1-(3-methoxy-6-methylpyridin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. scielo.org.zamasterorganicchemistry.comchemguide.co.uk More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but might offer less chemoselectivity if other reducible functional groups were present.

| Reducing Agent | Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(3-methoxy-6-methylpyridin-2-yl)ethanol | Mild and selective for carbonyls. masterorganicchemistry.comrsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(3-methoxy-6-methylpyridin-2-yl)ethanol | Powerful, less chemoselective. |

This table outlines common reduction methods applicable to the target compound.

Oxidations to Carboxylic Acids

Vigorous oxidation of the ethanone group can lead to the formation of the corresponding carboxylic acid, 3-methoxy-6-methylpyridine-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions can achieve this transformation. libretexts.orgmasterorganicchemistry.comresearchgate.net The reaction typically involves the cleavage of the carbon-carbon bond between the carbonyl group and the methyl group. Careful control of reaction conditions is necessary to avoid potential oxidation of the methyl group on the pyridine ring.

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic, heat | 3-methoxy-6-methylpyridine-2-carboxylic acid |

| Sodium Hypochlorite (NaOCl) | Basic | 3-methoxy-6-methylpyridine-2-carboxylic acid |

This table summarizes potential oxidation reactions for the ethanone moiety.

Formation of Schiff Bases and Hydrazones

The carbonyl group readily condenses with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to form hydrazones. mdpi.comevitachem.comwikipedia.org These reactions are typically catalyzed by acid and involve the elimination of a water molecule. The resulting Schiff bases and hydrazones are often crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds and metal complexes. researchgate.netacs.orgscilit.com For example, reaction with hydrazine hydrate (B1144303) would yield this compound hydrazone.

| Reagent | Product Type | General Structure |

| Primary Amine (R-NH₂) | Schiff Base | Py-C(CH₃)=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Py-C(CH₃)=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Py-C(CH₃)=N-NH-R |

Py represents the 3-methoxy-6-methylpyridin-2-yl moiety. This table illustrates the formation of imine derivatives.

Transformations on the Pyridine Ring System

The pyridine ring in this compound is substituted with two electron-donating groups (methoxy and methyl) and one electron-withdrawing group (acetyl). The interplay of these substituents governs the reactivity and regioselectivity of transformations on the aromatic ring.

Electrophilic Aromatic Substitution Patterns (if applicable)

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating methoxy (B1213986) and methyl groups can facilitate such reactions. The directing effects of the substituents must be considered to predict the position of substitution.

The methoxy group at the 3-position is a strong activating group and an ortho-, para-director. The methyl group at the 6-position is a weaker activating group and also an ortho-, para-director. The acetyl group at the 2-position is a deactivating group and a meta-director.

Considering these effects, electrophilic attack is most likely to occur at the positions most activated by the electron-donating groups and least deactivated by the electron-withdrawing group. The potential sites for electrophilic attack are C4 and C5. The methoxy group strongly activates the C2 and C4 positions. Since C2 is already substituted, C4 is a likely site for substitution. The methyl group activates the C5 position. The acetyl group deactivates the ortho (C3) and para (C5) positions relative to itself.

Therefore, electrophilic aromatic substitution, if it occurs, would likely yield a mixture of products with substitution at the C4 and C5 positions, with the C4-substituted product potentially being favored due to the strong activating effect of the methoxy group.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₃ | 3 | Activating | Ortho, Para (to C2, C4) |

| -CH₃ | 6 | Activating | Ortho, Para (to C5) |

| -C(O)CH₃ | 2 | Deactivating | Meta (to C4, C6) |

This table analyzes the directing effects of the substituents on the pyridine ring.

Nucleophilic Aromatic Substitution Involving the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for modifying aromatic and heteroaromatic rings. In the context of the pyridine scaffold, the electron-deficient nature of the ring facilitates attack by nucleophiles, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. vaia.com In this compound, the presence of the strongly electron-withdrawing acetyl group at the C-2 position further activates the ring towards nucleophilic attack.

While halogens are typical leaving groups in SNAr reactions, the methoxy group at the C-3 position is generally considered a poor leaving group. nih.gov However, displacement of methoxy groups on pyridine rings is achievable under specific, highly reactive conditions. Research has demonstrated that methoxypyridines can undergo nucleophilic amination by employing a potent sodium hydride-iodide composite system, which enables the substitution of the methoxy group with various amines. nih.govntu.edu.sg This transformation is particularly notable as it allows for functionalization at the C-3 position, which is often less reactive in classical SNAr mechanisms compared to the C-2 and C-4 positions. nih.govntu.edu.sg The reaction is believed to proceed through an unusual concerted nucleophilic aromatic substitution (cSNAr) mechanism. ntu.edu.sg

Table 1: Conditions for Nucleophilic Substitution of Methoxy Groups on Pyridine Rings This table is illustrative of conditions used for methoxypyridine substrates in general, as demonstrated in the literature.

| Reagent System | Nucleophile | Substrate Class | Reference |

|---|---|---|---|

| NaH-LiI Composite | Primary/Secondary Amines | 3-Methoxypyridine | nih.govntu.edu.sg |

| Organolithium Reagents | Aryl Anions | 3-Methoxypyridine | researchgate.net |

Functionalization of the Methyl Group at C-6

The methyl group at the C-6 position of the pyridine ring exhibits enhanced acidity compared to a standard aryl methyl group. This is due to its position alpha to the ring nitrogen, which can stabilize the resulting carbanion through resonance. This effect can be further amplified by the protonation of the pyridine nitrogen, which significantly increases the CH-acidity of the adjacent methyl groups. nih.gov

This acidity allows for the deprotonation of the C-6 methyl group using a strong base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or organolithium reagents, to generate a nucleophilic anion. This anion can then react with a wide array of electrophiles, providing a powerful method for C-C and C-heteroatom bond formation at this position. This strategy is a cornerstone for the elaboration of the pyridine core.

Table 2: Potential Electrophilic Reactions at the C-6 Methyl Position

| Electrophile | Reaction Type | Product Type |

|---|---|---|

| Aldehydes/Ketones | Aldol Condensation | β-Hydroxyethylpyridine / Styrylpyridine |

| Alkyl Halides | Alkylation | Extended Alkyl Chain at C-6 |

| Esters | Acylation | β-Ketoethylpyridine |

| Carbon Dioxide | Carboxylation | Pyridin-6-ylacetic acid |

Heterocyclic Ring Annulation and Expansion Reactions

The dual functionality of this compound, possessing both an acetyl group and a reactive methyl site, makes it an excellent substrate for heterocyclic ring annulation reactions. These reactions involve the construction of a new ring fused to the existing pyridine core.

The acetyl group at C-2 is a versatile handle for building new heterocyclic rings. For example, through condensation with binucleophilic reagents, a variety of five- and six-membered rings can be formed.

Reaction with hydrazine or its derivatives can lead to the formation of a fused pyridazine or pyrazole ring system.

Condensation with hydroxylamine can yield a fused isoxazole ring.

The Claisen-Schmidt condensation of the acetyl group with various aldehydes generates α,β-unsaturated ketones (chalcone analogues), which are key intermediates that can undergo subsequent intramolecular cyclization or Michael addition to form new carbocyclic or heterocyclic rings. ichem.mdresearchgate.net

Furthermore, the reactivity of both the acetyl and the C-6 methyl groups can be harnessed in tandem to construct more complex fused systems, such as those found in natural products and bioactive molecules.

Utility as a Synthon in Complex Molecule Assembly

In the strategic planning of organic synthesis, known as retrosynthetic analysis, chemists disconnect a complex target molecule into simpler, achievable starting materials. The idealized fragments generated from these disconnections are termed "synthons." this compound serves as a valuable and versatile synthon, representing a substituted pyridine core equipped with multiple reactive handles for elaboration.

Formation of Advanced Pharmaceutical Intermediates

The substituted pyridinyl ethanone framework is a recurring motif in a number of active pharmaceutical ingredients. While specific examples for this compound are not prevalent in public literature, the utility of closely related isomers is well-documented, providing a strong precedent for its potential.

A prominent example is the synthesis of Etoricoxib , a selective COX-2 inhibitor. A key intermediate in its industrial synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.compatsnap.com This highlights the value of methyl-substituted pyridinyl ethanone structures as foundational intermediates in the assembly of complex drug molecules. The functional groups on this compound provide the necessary reaction sites for coupling with other synthons to build the final drug architecture.

Table 3: Example of a Pyridinyl Ethanone as a Pharmaceutical Intermediate

| Intermediate | Final Drug Product | Therapeutic Class | Key Transformation |

|---|---|---|---|

| 1-(6-methylpyridin-3-yl)-ethanone derivative | Etoricoxib | Anti-inflammatory (COX-2 Inhibitor) | Coupling and Cyclization |

Building Block for Polyheterocyclic Systems

Polyheterocyclic systems, which contain multiple fused or linked heterocyclic rings, are of significant interest in materials science and medicinal chemistry. The multiple reactive sites of this compound make it an ideal starting point for the synthesis of such complex scaffolds.

Through a sequence of reactions, one can systematically build additional rings onto the initial pyridine core. For instance, an initial annulation reaction at the acetyl group could be followed by a second functionalization and cyclization involving the C-6 methyl group. This stepwise approach allows for the controlled and regioselective assembly of elaborate polyheterocyclic frameworks. Methodologies for constructing 1,3-polyheterocyclic systems from various precursors demonstrate the broad applicability of using simple building blocks to create molecular complexity. researchgate.net The unique substitution pattern of this compound offers a distinct advantage for accessing novel and diverse polyheterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

A detailed analysis of the vibrational modes of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is crucial for identifying its functional groups and understanding its conformational properties. However, no specific experimental or computationally predicted FT-IR or FT-Raman spectra for this compound could be located.

For a molecule with this structure, one would anticipate characteristic vibrational frequencies corresponding to:

C=O stretching of the ethanone (B97240) group, typically in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations of the methyl and methoxy (B1213986) groups, as well as the aromatic pyridine (B92270) ring.

C-O stretching of the methoxy group.

Pyridine ring vibrations , including ring stretching and bending modes.

Without access to the actual spectral data, a definitive assignment of these vibrational modes and a discussion of the compound's conformational isomers are not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. This involves the analysis of ¹H and ¹³C NMR spectra, often supplemented by 2D NMR techniques.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the reviewed literature. A hypothetical spectrum would be expected to show distinct signals for the protons of the methyl group on the pyridine ring, the methoxy group protons, the acetyl methyl protons, and the two aromatic protons on the pyridine ring. The coupling patterns between the aromatic protons would be key to confirming their relative positions.

¹³C NMR: Carbon Framework Elucidation

Detailed ¹³C NMR spectral data, which would reveal the chemical environment of each carbon atom in this compound, could not be found. Such a spectrum would be expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the methyl and methoxy substituents.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in conformational analysis.

No published studies containing 2D NMR data for this compound were identified.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. While the molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ) can be calculated, specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation or tandem mass spectrometry (MS/MS) for fragmentation analysis, were not found for this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. A search for crystallographic information files (CIFs) or published crystal structures for this compound in crystallographic databases yielded no results. Therefore, a detailed discussion of its solid-state architecture is not currently possible.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical assignment of chiral molecules. The parent compound, this compound, is itself achiral and therefore does not exhibit an ECD signal. However, the introduction of chirality, for instance, through asymmetric synthesis or derivatization to create stereogenic centers, would render its derivatives amenable to ECD analysis.

In the context of substituted pyridines, stereoselective modifications are of significant interest. acs.orgmdpi.com Should a chiral center be introduced into the molecule, for example, by asymmetric reduction of the ketone or by the addition of a chiral auxiliary, ECD spectroscopy would become an indispensable tool for determining the absolute configuration of the resulting stereoisomers.

The application of chiroptical spectroscopy in the broader field of substituted pyridines has been demonstrated in the stereochemical determination of chiral piperidines, which can be synthesized from pyridine precursors. acs.org Techniques such as Vibrational Circular Dichroism (VCD), a related chiroptical method, have been successfully used to verify the absolute configuration of such molecules in solution. acs.org

For a hypothetical chiral derivative of this compound, an experimental ECD spectrum would be recorded and compared with a theoretically calculated spectrum. This computational approach, typically employing Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of the ECD spectrum for a given absolute configuration. A match between the experimental and calculated spectra provides a reliable assignment of the molecule's stereochemistry.

The following table outlines the hypothetical application of ECD for a chiral derivative:

| Spectroscopic Method | Application | Expected Outcome |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration of chiral derivatives. | Correlation of experimental and theoretical spectra to assign R/S configuration. |

| Vibrational Circular Dichroism (VCD) | Confirmation of stereochemical configuration in solution. | Complementary data to ECD for robust stereochemical assignment. |

While no specific studies on the chiroptical properties of chiral derivatives of this compound are currently available in the public domain, the established methodologies for similar substituted heterocycles provide a clear framework for how such characterization would be approached. acs.orgmdpi.com

Computational and Theoretical Analysis of this compound: A Literature Review

Following a comprehensive search for computational and theoretical studies on the specific chemical compound This compound , it has been determined that there is a notable absence of published research data directly corresponding to the requested analyses. Targeted inquiries for Density Functional Theory (DFT) calculations, including geometrical optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, and chemical hardness/softness analysis, did not yield specific results for this molecule. Similarly, searches for Molecular Dynamics (MD) simulations focusing on its dynamic behavior and solvent effects returned no dedicated studies.

The instructions for this article mandated a strict adherence to an outline focused exclusively on the computational chemistry of "this compound," including detailed research findings and data tables. Without available scientific literature providing this specific data, it is not possible to construct an article that is both scientifically accurate and compliant with the user's explicit constraints.

To illustrate the methodologies requested, scientific literature typically presents detailed findings from computational software like Gaussian. For instance, a typical study would involve:

Geometrical Optimization: Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. Results would be presented in tables listing optimized bond lengths, bond angles, and dihedral angles.

FMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) would be reported to infer the molecule's chemical reactivity and kinetic stability.

MEP Mapping: Generating a 3D potential map to visualize electrophilic and nucleophilic sites, with different colors (e.g., red for negative potential, blue for positive) indicating regions prone to attack.

Vibrational Analysis: Computing the theoretical vibrational frequencies and comparing them to experimental FT-IR and Raman spectra to confirm the optimized structure and assign vibrational modes.

Chemical Hardness/Softness: Deriving values for global reactivity descriptors like hardness (η = (ELUMO - EHOMO)/2) and softness (S = 1/η) from the FMO energies to quantify the molecule's resistance to charge transfer.

MD Simulations: Simulating the molecule's movement over time in a solvent box (e.g., water, DMSO) to understand its conformational dynamics, stability, and interactions with the solvent.

As this foundational data for "this compound" is not available in the reviewed literature, the creation of the requested detailed article cannot be completed at this time.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing lead compounds in drug discovery.

Development of Predictive Models for Biological Interactions (excluding clinical outcomes)

Currently, there are no specific published QSAR models developed exclusively for 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. The development of such a model would necessitate a dataset of structurally related pyridine (B92270) derivatives with corresponding in vitro biological activity data. The process would typically involve:

Descriptor Calculation: A wide array of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to build the predictive model. nih.gov

Model Validation: The robustness and predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

Such a model could predict the affinity of novel analogues of this compound for a specific biological target, thereby guiding synthetic efforts towards more potent compounds.

Ligand Efficiency and Druggability Indices (contextualized within in vitro studies)

Ligand efficiency (LE) and other druggability indices are crucial metrics in early-stage drug discovery for assessing the quality of a hit or lead compound. nih.govnih.gov These metrics normalize the potency of a compound by its size, providing a measure of the binding efficiency of each atom. rgdscience.comresearchgate.net

Commonly used ligand efficiency metrics include:

| Index | Formula | Description |

| Ligand Efficiency (LE) | LE = (1.37 * pIC50) / HAC | Measures the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally desirable. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Relates potency to lipophilicity, aiming to optimize potency while controlling for non-specific binding due to high lipophilicity. researchgate.net |

| Binding Efficiency Index (BEI) | BEI = pIC50 / MW (kDa) | Relates potency to molecular weight. rgdscience.com |

HAC: Heavy Atom Count; pIC50: negative logarithm of the half-maximal inhibitory concentration; logP: logarithm of the partition coefficient; MW: Molecular Weight.

For this compound, the calculation of these indices would require experimental in vitro potency data (e.g., IC50 or Ki) against a specific biological target. In the absence of such data, a theoretical estimation of these properties remains speculative. However, cheminformatics tools can predict physicochemical properties like logP and molecular weight, which are components of these indices.

Reaction Mechanism Studies through Computational Modeling

Computational modeling provides a powerful tool to elucidate reaction mechanisms, predict reaction outcomes, and understand the factors governing chemical reactivity. rsc.orgmdpi.com For this compound, computational studies could investigate various transformations, such as:

Reactions at the Acetyl Group: This could include nucleophilic addition reactions, condensations (e.g., aldol), or reductions. Computational modeling could map the potential energy surface for these reactions, identifying transition states and intermediates, and thereby predicting the most favorable reaction pathways.

Electrophilic Aromatic Substitution on the Pyridine Ring: The methoxy (B1213986) and methyl groups on the pyridine ring will influence the regioselectivity of electrophilic substitution reactions. Computational methods, such as calculating the Fukui functions or mapping the molecular electrostatic potential, can predict the most likely sites for electrophilic attack.

Formation of Metal Complexes: The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions. nih.gov Density Functional Theory (DFT) calculations could be employed to study the geometry, stability, and electronic structure of potential metal complexes of this compound.

These computational studies would typically employ quantum mechanical methods like DFT with appropriate basis sets to accurately model the electronic structure and energetics of the reacting species. nih.govmdpi.com

Investigations into Biological and Medicinal Chemistry Applications in Vitro Focus

In Vitro Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

Cellular Mechanism Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is currently no available scientific literature detailing in vitro studies on the induction of apoptosis or cell cycle arrest by 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. Investigations into the cellular mechanisms of action for this compound have not been reported in the accessible scientific domain.

Investigation of Other Specific Biological Targets (In Vitro)

Protein-Ligand Binding Assays

No studies utilizing protein-ligand binding assays to investigate the interaction of this compound with specific biological targets have been published. Consequently, its binding affinity and selectivity for any particular protein remain uncharacterized.

Target Identification Methodologies

The scientific literature lacks any reports on the use of target identification methodologies to elucidate the biological targets of this compound. As such, the molecular entities through which this compound might exert a biological effect are unknown.

In Vitro Evaluation of Antimicrobial Activities

There is no available data from in vitro evaluations of the antimicrobial activities of this compound. Its potential efficacy as an antibacterial or antifungal agent has not been reported in the scientific literature.

Advanced Applications and Material Science Relevance

Supramolecular Chemistry and Self-Assembly Studies:Research into the supramolecular chemistry of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone is also absent from the available literature. There are no published works on its non-covalent interactions, crystal engineering, or its use in the self-assembly of larger, structured materials. Furthermore, its potential application in the design of functional materials such as sensors or optoelectronic devices has not been explored or reported.

Due to the absence of specific research data for this compound in these advanced fields, it is not possible to provide a detailed, informative, and scientifically accurate article on its applications in material science as requested. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but it does not appear to have been the subject of in-depth academic or industrial studies in the specified areas.

Chemo- and Biosensors Development

The exploration of novel organic molecules as active components in chemo- and biosensors is a burgeoning field of research. These sensors are sophisticated analytical devices that can detect specific chemical or biological analytes, translating a molecular recognition event into a measurable signal. The fundamental mechanism often relies on the specific interaction between the analyte and a receptor molecule, which can induce changes in optical, electrochemical, or other physical properties.

Pyridine (B92270) derivatives, owing to the nitrogen atom in the aromatic ring, often exhibit coordination capabilities with metal ions and can participate in hydrogen bonding. nih.govontosight.ai These interactions can lead to changes in the molecule's electronic structure, which can be harnessed for sensing applications, such as fluorescence quenching or enhancement. nih.gov The presence of methoxy (B1213986) and ethanone (B97240) groups on the pyridine ring of this compound could theoretically influence its electronic and steric properties, potentially making it a candidate for further investigation in sensor design. The ethanone group, in particular, could serve as a site for further functionalization to attach this molecule to surfaces or other signaling moieties.

However, a comprehensive review of the current scientific literature reveals a notable absence of studies specifically detailing the application of this compound in the development of chemo- and biosensors. While the structural motifs present in the molecule are found in compounds that have been investigated for such purposes, there is no direct research available that demonstrates or even proposes the use of this specific compound in any sensing platform.

Detailed Research Findings

As of the latest available data, there are no published research findings on the use of this compound in chemo- and biosensor development. Consequently, data tables detailing its performance, such as sensitivity, selectivity, limit of detection, or response time in the presence of specific analytes, are not available. The scientific community has yet to explore the potential of this particular molecule in this application space.

The following table summarizes the current status of research for this compound in the context of chemo- and biosensor development:

| Research Area | Findings |

| Analyte Detection Studies | No studies have been reported. |

| Sensing Mechanism | Not applicable due to lack of studies. |

| Sensor Fabrication | No sensors incorporating this compound have been described. |

| Performance Metrics | Not applicable. |

Future research endeavors could potentially explore the coordination chemistry of this compound with various metal ions or its interaction with biologically relevant molecules. Such fundamental studies would be a prerequisite to understanding its potential, if any, for development into a chemo- or biosensor.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis, Reactivity, and Applications

Direct and detailed research on the synthesis, reactivity, and applications of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone is limited in the public domain. However, by examining the chemistry of analogous compounds, we can infer a foundational understanding.

Synthesis: The synthesis of similar acetylpyridines is often achieved through methods like the acylation of a corresponding bromopyridine using a Grignard reagent. wikipedia.org For this compound, a plausible synthetic route would involve the preparation of 2-bromo-3-methoxy-6-methylpyridine (B185322) followed by a suitable acylation reaction. The synthesis of related 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, an intermediate for the drug Etoricoxib, has been extensively studied, offering various synthetic strategies that could potentially be adapted. chemicalbook.comgoogle.com

Reactivity: The reactivity of this compound is dictated by the interplay of its functional groups: the pyridine (B92270) ring, the acetyl group, the methoxy (B1213986) group, and the methyl group. The acetyl group's carbonyl moiety is a key site for various chemical transformations. Photoaddition reactions of acetylpyridines with silyl (B83357) ketene (B1206846) acetals have been shown to proceed via either single electron transfer (SET) or [2+2]-cycloaddition pathways, depending on the substituents and solvent polarity. nih.gov This suggests that the carbonyl group of this compound could participate in similar photochemical reactions. Furthermore, condensation reactions, such as the Claisen-Schmidt condensation, are common for acetylpyridines, leading to the formation of chalcone-like structures with potential biological activities. researchgate.net The pyridine nitrogen introduces basicity and can be protonated or quaternized, which in turn can influence the reactivity of the entire molecule. acs.org

Applications: While specific applications for this compound have not been documented, the broader class of pyridine derivatives exhibits a vast range of biological activities and material properties. Pyridine-containing compounds are prevalent in pharmaceuticals, with a significant number of FDA-approved drugs featuring this heterocycle. nih.govrsc.org They are known to act as anticancer agents, phosphodiesterase 3 inhibitors, and kinase inhibitors. drugbank.comnih.gov The structural motifs present in this compound suggest its potential as a scaffold in drug discovery.

Unexplored Reactivity Pathways and Synthetic Opportunities

The unique substitution pattern of this compound opens up numerous avenues for exploring novel reactivity and synthetic methodologies.

Catalytic C-H Functionalization: A significant area for future research is the direct C-H functionalization of the pyridine ring. nih.govbohrium.com While functionalization at the C2 position is common, achieving selectivity at other positions, particularly the "meta" position, remains a challenge. innovations-report.com Developing catalytic methods to selectively functionalize the C4 or C5 positions of this compound would provide access to a diverse range of new derivatives with potentially enhanced properties.

Transformations of the Acetyl Group: Beyond standard condensation reactions, the acetyl group offers a rich platform for synthetic elaboration. For instance, its conversion to other functional groups, such as amines, halides, or more complex heterocyclic systems, is a promising area. The development of stereoselective reductions or additions to the carbonyl group could lead to chiral building blocks for asymmetric synthesis.

Derivatization of the Methoxy and Methyl Groups: The methoxy and methyl groups also present opportunities for functionalization. Demethylation of the methoxy group would yield the corresponding hydroxypyridine, a common pharmacophore. The methyl group could potentially be halogenated or oxidized to introduce further handles for synthetic diversification.

Rational Design of Next-Generation Analogues for Enhanced Specificity

The rational design of novel analogues based on the this compound scaffold holds immense promise for developing compounds with high specificity for biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships by synthesizing and evaluating a library of derivatives is crucial. Modifications at each position of the pyridine ring and transformations of the acetyl group will help elucidate the key structural features required for a desired biological activity. For example, in the design of kinase inhibitors, the pyridine core often serves as a hinge-binding motif, and subtle changes in substitution can dramatically affect potency and selectivity. nih.govresearchgate.net

Bioisosteric Replacements: The application of bioisosteric replacement strategies can lead to analogues with improved pharmacokinetic and pharmacodynamic properties. For instance, replacing the methoxy group with other hydrogen bond donors or acceptors, or modifying the acetyl group to alter its electronic and steric properties, could enhance target binding and metabolic stability. The use of 2-pyridones as isosteres for pyridines has been shown to be an effective strategy in kinase inhibitor design. mdpi.com

Emerging Applications in Interdisciplinary Research Fields

The unique electronic and structural features of this compound and its potential derivatives suggest applications beyond traditional medicinal chemistry.

Materials Science: Pyridine-containing molecules are utilized in the development of functional materials, including polymers and organic light-emitting diodes (OLEDs). The photophysical properties of derivatives of this compound could be investigated for their potential use as fluorescent probes or in electronic devices.

Catalysis: Functionalized pyridines can act as ligands for transition metal catalysts. researchgate.net The synthesis of chiral derivatives of this compound could lead to novel ligands for asymmetric catalysis, a field of significant industrial importance.

Agrochemicals: Pyridine rings are also common in agrochemical products. beilstein-journals.org Screening of derivatives for herbicidal, insecticidal, or fungicidal activity could open up new avenues for the application of this chemical scaffold.

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the exploration of this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netmdpi.com Molecular docking studies can predict the binding modes of its derivatives with various biological targets, guiding the rational design of more potent and selective compounds. acs.org

High-Throughput Screening: The development of efficient synthetic routes will enable the creation of compound libraries for high-throughput screening against a wide range of biological targets. This will facilitate the rapid identification of lead compounds for further optimization.

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization of novel derivatives using advanced spectroscopic techniques and X-ray crystallography will be essential to unambiguously determine their structures and understand their conformational preferences, which are critical for their interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : This compound is typically synthesized via Friedel-Crafts acylation of substituted pyridines. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives are prepared using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization involves controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios of acylating agents to pyridine substrates. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra identify key groups: the methoxy (-OCH₃) proton resonates at δ ~3.8–4.0 ppm, while the acetyl (C=O) carbon appears at δ ~200–210 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For pyridine derivatives, intermolecular interactions (e.g., C-H···O) and torsion angles confirm substituent orientations .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves, and safety goggles. In case of skin contact, wash immediately with water (≥15 minutes). Store in sealed containers away from oxidizers and heat sources. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Density Functional Theory (DFT) calculations (e.g., using Gaussian software) predict charge distribution, showing increased electron density at the 2- and 4-positions. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where the methoxy group directs coupling to the 4-position of the pyridine ring .

Q. What strategies resolve contradictions between experimental and computational data (e.g., LogP, PSA) for this compound?

- Methodology : Discrepancies in LogP (experimental vs. XLogP3) or polar surface area (PSA) often arise from solvent effects or conformational flexibility. For example, experimental PSA (62.3 Ų) may differ from computed values due to crystal packing forces. Validate computational models (e.g., ACD/Labs Percepta) with multiple solvent systems (e.g., water, octanol) and compare with HPLC-derived LogP measurements .

Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize derivatives for biological screening?

- Methodology : Use directing groups (e.g., -OMe) to control metal-catalyzed C-H activation. For example, palladium-catalyzed C-H arylation at the 4-position can be achieved with Pd(OAc)₂, S-Phos ligand, and aryl iodides in DMF at 100°C. Monitor regioselectivity via LC-MS and confirm with NOESY NMR to detect spatial proximity of new substituents .

Q. What are the challenges in characterizing byproducts from its synthesis, and how can they be mitigated?

- Methodology : Common byproducts include diacetylated pyridines or oxidation products. Use High-Resolution Mass Spectrometry (HRMS) to identify molecular ions and tandem MS/MS for fragmentation patterns. Compare with synthetic standards. Optimize reaction quenching (e.g., rapid cooling to -78°C) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.